molecular formula C8H11N3O B8602338 6-(3-Butenyloxy)-2-pyrazinamine

6-(3-Butenyloxy)-2-pyrazinamine

Cat. No.: B8602338
M. Wt: 165.19 g/mol
InChI Key: GGVGHOPVGKNNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Butenyloxy)-2-pyrazinamine is a pyrazine derivative featuring a 3-butenyloxy substituent at the 6-position of the pyrazinamine core. Pyrazinamines are notable for their roles in medicinal chemistry, particularly as kinase inhibitors and bioactive intermediates, where substituents critically influence selectivity, solubility, and pharmacokinetics .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-but-3-enoxypyrazin-2-amine

InChI

InChI=1S/C8H11N3O/c1-2-3-4-12-8-6-10-5-7(9)11-8/h2,5-6H,1,3-4H2,(H2,9,11)

InChI Key

GGVGHOPVGKNNHH-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=NC(=CN=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 6-(3-Butenyloxy)-2-pyrazinamine with key analogs based on molecular formula, mass, substituents, and physical properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
This compound 3-Butenyloxy (6) C₈H₁₁N₃O 165.20 (estimated) Predicted lipophilic due to alkoxy group -
6-(3,4-Difluorophenyl)-2-pyrazinamine 3,4-Difluorophenyl (6) C₁₀H₇F₂N₃ 207.18 Aromatic substitution enhances rigidity
5-(Methylthio)-2-pyrazinamine Methylthio (5) C₅H₇N₃S 141.19 Sulfur-containing; moderate polarity
6-Morpholinopyrazin-2-amine Morpholino (6) C₈H₁₂N₄O 180.21 Polar heterocyclic group improves solubility
3-Bromo-6-chloro-2-pyrazinamine Br (3), Cl (6) C₄H₃BrClN₃ 208.44 High density (1.96 g/cm³), high boiling point (299.5°C)
6-Chloro-2-pyrazinamine Cl (6) C₄H₄ClN₃ 129.55 Simple halogen substitution; low molecular weight
3-Methyl-2-pyrazinamine Methyl (3) C₅H₇N₃ 109.13 Compact structure; basic amine group

Impact of Substituents on Properties

  • Lipophilicity: The 3-butenyloxy group in the target compound likely increases lipophilicity compared to polar substituents like morpholino or halogen atoms. This could enhance membrane permeability but reduce aqueous solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, Br, difluorophenyl) may deactivate the pyrazine ring, affecting reactivity in further synthetic modifications .
  • Biological Activity : Analogous compounds like SHP099 (a potent SHP2 inhibitor) demonstrate that exposed polar/ionic groups (e.g., piperidinyl, dichlorophenyl) improve target selectivity and oral bioavailability . The 3-butenyloxy group, being less polar, might reduce binding affinity but improve metabolic stability.

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